molecular formula C7H5F8NO B14420493 5-Amino-1,1,2,2,6,6,7,7-octafluorohept-4-en-3-one CAS No. 80070-82-2

5-Amino-1,1,2,2,6,6,7,7-octafluorohept-4-en-3-one

Cat. No.: B14420493
CAS No.: 80070-82-2
M. Wt: 271.11 g/mol
InChI Key: XSGQTDCCEYDBLT-UHFFFAOYSA-N
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Description

5-Amino-1,1,2,2,6,6,7,7-octafluorohept-4-en-3-one is a fluorinated organic compound with the molecular formula C₇H₅F₈NO. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the molecule. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,1,2,2,6,6,7,7-octafluorohept-4-en-3-one typically involves the introduction of fluorine atoms into the hept-4-en-3-one backbone. One common method is the fluorination of hept-4-en-3-one derivatives using fluorinating agents such as elemental fluorine (F₂) or other fluorinating reagents under controlled conditions. The amino group is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the hazardous nature of fluorine.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,1,2,2,6,6,7,7-octafluorohept-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

5-Amino-1,1,2,2,6,6,7,7-octafluorohept-4-en-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex fluorinated organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific fluorinated functionalities.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1,1,2,2,6,6,7,7-octafluoroheptane: Lacks the double bond present in 5-Amino-1,1,2,2,6,6,7,7-octafluorohept-4-en-3-one.

    5-Amino-1,1,2,2,6,6,7,7-octafluorohept-4-yn-3-one: Contains a triple bond instead of a double bond.

    5-Amino-1,1,2,2,6,6,7,7-octafluorohex-4-en-3-one: Has one less carbon atom in the backbone.

Uniqueness

This compound is unique due to its specific arrangement of fluorine atoms and the presence of both a double bond and an amino group. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

80070-82-2

Molecular Formula

C7H5F8NO

Molecular Weight

271.11 g/mol

IUPAC Name

5-amino-1,1,2,2,6,6,7,7-octafluorohept-4-en-3-one

InChI

InChI=1S/C7H5F8NO/c8-4(9)6(12,13)2(16)1-3(17)7(14,15)5(10)11/h1,4-5H,16H2

InChI Key

XSGQTDCCEYDBLT-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(C(F)F)(F)F)N)C(=O)C(C(F)F)(F)F

Origin of Product

United States

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